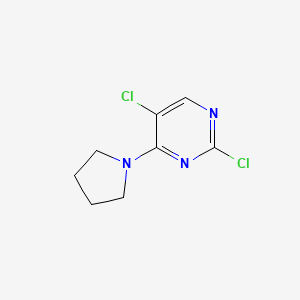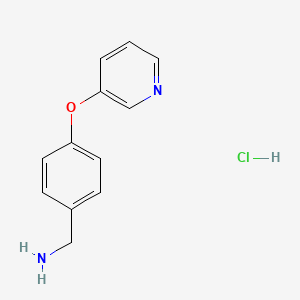
2-Chloro-3,5-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. It is characterized by the presence of two nitro groups and one chlorine atom attached to an aniline ring. This compound is known for its applications in various industrial processes, particularly in the synthesis of dyes and herbicides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-dinitroaniline can be synthesized through the chlorination of 3,5-dinitroaniline. The process involves the reaction of 3,5-dinitroaniline with a chlorinating agent such as chlorine gas or sodium hypochlorite in the presence of a suitable solvent like hydrochloric acid. The reaction is typically carried out at a controlled temperature to ensure the selective chlorination of the aniline ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions helps in achieving high yields and purity of the final product. The process is designed to minimize the formation of by-products and ensure efficient utilization of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: Formation of 2-chloro-3,5-diaminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3,5-dinitroaniline has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceutical compounds.
Industry: It is widely used in the production of herbicides, particularly those targeting tubulin proteins in plants.
Mécanisme D'action
The primary mechanism of action of 2-Chloro-3,5-dinitroaniline involves the inhibition of tubulin polymerization. This compound binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. As a result, it disrupts the mitotic process, leading to cell cycle arrest and eventual cell death. This mechanism is particularly effective in herbicidal applications, where it targets the growth of unwanted plants.
Comparaison Avec Des Composés Similaires
- 2,4-Dinitroaniline
- 3,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
Comparison: 2-Chloro-3,5-dinitroaniline is unique due to the presence of a chlorine atom, which imparts distinct chemical properties and reactivity compared to other dinitroanilines. The chlorine atom enhances its electrophilic nature, making it more reactive in substitution reactions. Additionally, the specific positioning of the nitro groups and chlorine atom contributes to its selective biological activity, particularly in herbicidal applications.
Propriétés
Numéro CAS |
88140-44-7 |
|---|---|
Formule moléculaire |
C6H4ClN3O4 |
Poids moléculaire |
217.57 g/mol |
Nom IUPAC |
2-chloro-3,5-dinitroaniline |
InChI |
InChI=1S/C6H4ClN3O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H,8H2 |
Clé InChI |
LVRPKHXXTBQCBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)





